molecular formula C29H37ClN2O3P B593233 MitoTEMPO (hydrate) CAS No. 1569257-94-8

MitoTEMPO (hydrate)

Cat. No.: B593233
CAS No.: 1569257-94-8
M. Wt: 528
InChI Key: AIAJCDXYZBOVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant designed to scavenge superoxide (O₂⁻) and alkyl radicals, thereby mitigating oxidative damage within mitochondria. This targeting mechanism enhances its efficacy in addressing mitochondrial dysfunction linked to excessive reactive oxygen species (ROS) production.

Preparation Methods

Synthetic Routes for MitoTEMPO (Hydrate)

Chemical Synthesis

The synthesis of MitoTEMPO involves conjugating the TEMPO moiety with a triphenylphosphonium (TPP) cation through a linker. The hydrate form incorporates a water molecule into its crystalline structure, as reflected in its chemical formula C29H35N2O2PCl[H2O]\text{C}_{29}\text{H}_{35}\text{N}_{2}\text{O}_{2}\text{P} \cdot \text{Cl} [\text{H}_{2}\text{O}] and molecular weight of 528 g/mol . Key steps include:

  • Synthesis of TEMPO Derivative : The piperidine nitroxide radical (TEMPO) is functionalized with a carboxyl group to enable subsequent coupling.

  • TPP Cation Preparation : Triphenylphosphine is reacted with a bromoalkyl chain to form the TPP cation, typically using a quaternization reaction.

  • Conjugation : The carboxylated TEMPO is linked to the TPP cation via an ester or amide bond, facilitated by carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Table 1: Key Reagents and Conditions for MitoTEMPO Synthesis

StepReagents/ConditionsPurpose
TEMPO functionalizationCarboxylic acid derivative, EDC, NHSIntroduce reactive carboxyl group
TPP cation synthesisTriphenylphosphine, bromoalkyl bromideGenerate lipophilic cation
ConjugationDCM, room temperature, 24h stirringCouple TEMPO and TPP moieties

Purification and Characterization

Chromatographic Purification

Crude MitoTEMPO is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The mobile phase typically comprises acetonitrile and water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) to enhance resolution . Post-purification, the hydrate form is obtained through lyophilization, which stabilizes the compound by incorporating water molecules into its lattice .

Table 2: Solubility Profile of MitoTEMPO (Hydrate)

SolventConcentration (mg/mL)Stability at -20°C
DMF156 months
DMSO101 month
PBS52 weeks

Formulation Strategies

In Vivo Formulation

For preclinical studies, MitoTEMPO is formulated to ensure bioavailability and mitochondrial targeting:

  • Stock Solution : Dissolve 10 mg in 1.89 mL DMSO (10 mM) .

  • Working Solution : Dilute stock in PBS or saline to achieve desired concentrations (1–50 μM).

  • In Vivo Delivery : Administer intraperitoneally (5–10 mg/kg) or intravenously (2–5 mg/kg) .

Table 3: In Vivo Formulation Protocol

ComponentVolume (μL)Role
DMSO stock50Solubilize compound
PEG300300Enhance solubility
Tween 8050Reduce aggregation
ddH₂O600Adjust final volume

Quality Control and Analytical Validation

Purity Assessment

Batch purity is verified using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 528.2 [M+Cl⁻] .

  • Nuclear Magnetic Resonance (NMR) : Validates structural integrity via characteristic peaks for TEMPO (δ 1.1–1.3 ppm) and TPP (δ 7.5–7.8 ppm) .

  • HPLC : Purity ≥95% with a retention time of 12.5 min under aforementioned conditions .

Stability Testing

Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, confirming robustness of the hydrate form .

Applications in Mitochondrial Studies

Mitochondrial Isolation Protocol

MitoTEMPO’s efficacy is evaluated using isolated mitochondria, prepared via differential centrifugation:

  • Homogenization : Tissue (e.g., liver) homogenized in ice-cold isolation buffer (225 mM mannitol, 75 mM sucrose, 5 mM HEPES) .

  • Centrifugation : Sequential spins at 700 × g (10 min) and 14,000 × g (10 min) to pellet mitochondria .

  • Resuspension : Mitochondria resuspended in respiration buffer (125 mM KCl, 10 mM HEPES, pH 7.2) .

Functional Assays

  • Superoxide Scavenging : MitoTEMPO (10 μM) reduces superoxide levels by 80% in rotenone-treated mitochondria .

  • Cytoprotection : Pretreatment with 5 μM MitoTEMPO decreases apoptosis by 60% in hepatocytes exposed to acetaminophen .

Chemical Reactions Analysis

Types of Reactions

MitoTEMPO (hydrate) primarily undergoes redox reactions due to its antioxidant properties. It can participate in:

    Oxidation: MitoTEMPO (hydrate) can be oxidized by reactive oxygen species (ROS) in mitochondria.

    Reduction: It can also reduce other oxidized molecules, thereby neutralizing harmful radicals.

Common Reagents and Conditions

    Oxidizing Agents: Reactive oxygen species such as superoxide.

    Reducing Agents: Various cellular antioxidants that can regenerate the reduced form of MitoTEMPO (hydrate).

Major Products Formed

The major products formed from these reactions are the oxidized and reduced forms of MitoTEMPO (hydrate), which help in mitigating oxidative stress within the mitochondria .

Scientific Research Applications

MitoTEMPO (hydrate) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MitoTEMPO (hydrate) exerts its effects by targeting mitochondria and scavenging superoxide radicals. The compound’s lipophilic cation allows it to accumulate in the mitochondrial matrix, where it interacts with superoxide radicals, converting them into less harmful molecules. This action helps in reducing oxidative stress and protecting mitochondrial function .

Comparison with Similar Compounds

Key Properties :

  • Mechanism : Acts as a superoxide dismutase (SOD) mimetic, neutralizing O₂⁻ and preventing downstream oxidative damage .
  • Pharmacokinetics : Requires formulation in solvents like DMSO or PEG300 for in vivo use, with stability maintained at -20°C .

Mitochondrial Targeting vs. Non-Targeted Antioxidants

MitoTEMPO’s TPP moiety distinguishes it from non-targeted antioxidants like Tempol or MnTBAP (manganese(III) tetrakis(4-benzoic acid) porphyrin):

Compound Targeting Radicals Scavenged Key Findings
MitoTEMPO Mitochondria (via TPP) O₂⁻, alkyl radicals Reduces mitochondrial ROS in cardiac fibrosis , liver endotoxemia , and macrophage activation .
Tempol Cytoplasm (non-targeted) O₂⁻, hydroxyl radicals Limited mitochondrial efficacy; systemic ROS reduction but no organ-specific benefits .
MnTBAP Extracellular/SOD mimetic O₂⁻, peroxynitrite Non-mitochondrial; used in extracellular oxidative stress models .

Key Difference: MitoTEMPO’s mitochondrial accumulation (≥5–10-fold higher concentration vs. cytoplasm) ensures localized ROS scavenging, whereas non-targeted antioxidants lack this precision .

Comparison with Other Mitochondrial-Targeted Antioxidants

MitoTEMPO is part of a broader class of mitochondria-directed agents, including α-tocopherol-TPP and SkQ1. However, its unique TEMPO component confers distinct advantages:

Compound Active Moiety Mechanism Efficacy in Disease Models
MitoTEMPO TEMPO + TPP SOD mimetic + radical scavenger - Reverses diabetic stem cell dysfunction .
- Reduces atherosclerosis progression .
α-Tocopherol-TPP Vitamin E + TPP Lipid peroxidation inhibition Limited data on superoxide scavenging; primarily protects membrane lipids .
SkQ1 Plastoquinone + TPP Electron transport chain support Protects against age-related disorders but lacks alkyl radical scavenging .

Key Difference : MitoTEMPO’s dual action (SOD-like activity + alkyl radical scavenging) addresses a broader spectrum of ROS compared to compounds like α-tocopherol-TPP .

Functional Comparisons in Specific Models

A. Endotoxemia and Liver Redox Balance

  • MitoTEMPO: Reduces nitric oxide (NO) levels in the liver and blood during endotoxemia, likely by modulating paramagnetic molecules in hepatocytes .
  • TPP Alone : Fails to replicate systemic antioxidant effects, highlighting the necessity of TEMPO for ROS scavenging .
  • BHAM (β-hydroxyacid mitochondrial antioxidant): Less effective than MitoTEMPO in restoring tardigrade activity post-anhydrobiosis, suggesting superior radical-neutralizing capacity of MitoTEMPO .

B. Immune Cell Modulation

Limitations and Contradictions

  • Concentration Dependency : MitoTEMPO’s efficacy in macrophages requires ≥0.5 µM to reduce mtROS by 25%, but higher doses may be needed for clinical relevance .

Biological Activity

MitoTEMPO (hydrate) is a mitochondria-targeted antioxidant that functions primarily as a superoxide dismutase mimetic. Its unique chemical structure allows it to penetrate mitochondrial membranes, where it scavenges reactive oxygen species (ROS), particularly superoxide radicals. This property makes MitoTEMPO a valuable tool in studying oxidative stress-related diseases and potential therapeutic interventions.

MitoTEMPO is characterized by its ability to reduce oxidative damage within mitochondria. The compound integrates the antioxidant properties of piperidine nitroxide (TEMPO) with a lipophilic cation (triphenylphosphonium), enabling its selective accumulation in mitochondria. Upon entering the mitochondrial environment, MitoTEMPO undergoes oxidation to form a stable nitroxide radical, which can react with ROS, converting them into less harmful molecules. This mechanism is crucial for protecting mitochondrial function and cellular integrity, particularly under conditions of oxidative stress .

Biological Activities and Therapeutic Applications

MitoTEMPO has been extensively studied for its protective effects against various forms of oxidative stress. Here are some key findings from recent research:

  • Renal Fibrosis : Studies indicate that MitoTEMPO can ameliorate renal fibrosis by reducing oxidative damage and mitochondrial dysfunction in animal models.
  • Hepatotoxicity : MitoTEMPO has shown protective effects against acetaminophen-induced liver injury, highlighting its potential in treating drug-induced hepatotoxicity .
  • Neuroprotection : Research demonstrates that MitoTEMPO protects against amyloid beta-induced mitochondrial dysfunction in neuronal cells, suggesting its therapeutic potential in Alzheimer's disease .
  • Inflammation : In models of systemic inflammatory response, MitoTEMPO reduced markers of tissue damage and inflammation, indicating its role in modulating inflammatory responses .

1. Cadmium-Induced Oxidative Stress in Soybean Seedlings

A study investigated the effects of MitoTEMPO on soybean seedlings exposed to cadmium (Cd). Results showed that MitoTEMPO treatment reduced Cd uptake and mitigated the induction of superoxide anions and lipid peroxidation markers, demonstrating its efficacy in plant models of oxidative stress .

2. Systemic Inflammatory Response in Rats

In a rat model subjected to lipopolysaccharide (LPS) to induce systemic inflammation, MitoTEMPO treatment resulted in decreased expression of inducible nitric oxide synthase and reduced blood levels of liver and kidney damage markers. This highlights the compound's protective effects against organ damage during inflammatory responses .

3. Effects on Sperm Quality

Recent studies have shown that MitoTEMPO improves acrosome integrity in frozen-thawed spermatozoa from various species, suggesting its potential application in reproductive biology .

Comparative Analysis with Other Antioxidants

Compound NameMechanism of ActionUnique Features
MitoTEMPO Superoxide dismutase mimeticTargets mitochondria specifically
Mitoquinone Enhances mitochondrial electron transportFocuses on ATP production
SkQ1 Reduces mitochondrial ROSContains a quinone moiety for redox cycling
Tempol Nitroxide radical scavengerLess specific for mitochondria
Coenzyme Q10 Electron carrier in respirationNaturally occurring antioxidant

MitoTEMPO stands out due to its targeted approach towards scavenging superoxide radicals specifically within mitochondria, making it particularly effective for addressing mitochondrial dysfunction associated with various diseases .

Q & A

Basic Research Questions

Q. How does MitoTEMPO achieve mitochondrial targeting, and what experimental methods validate its subcellular localization?

MitoTEMPO combines the antioxidant TEMPO with triphenylphosphonium (TPP), a lipophilic cation that enables passive accumulation in mitochondria due to the negative mitochondrial membrane potential . To validate localization, researchers should use fluorescent tagging (e.g., MitoTracker colocalization assays) or subcellular fractionation followed by mass spectrometry to quantify mitochondrial enrichment. Evidence from LPS-challenged liver studies confirms its mitochondrial-specific effects on iNOS and IL-6 modulation .

Q. What are critical variables in experimental design when using MitoTEMPO in vitro vs. in vivo?

Key variables include:

  • Dosage : In vitro studies often use 10–50 µM concentrations (e.g., 10 mg/mL in DMSO ), while in vivo doses range from 0.1–5 mg/kg, adjusted for bioavailability .
  • Administration route : Intraperitoneal injection is common in rodent models, but solubility in PBS (5 mg/mL) or ethanol (15 mg/mL) must be verified to avoid precipitation .
  • Control groups : Include TPP-only treatments to distinguish between mitochondrial targeting and antioxidant effects .

Q. How can researchers validate MitoTEMPO’s antioxidant efficacy in reducing mitochondrial ROS?

Use fluorescent probes like dihydroethidium (DHE) for superoxide detection, as shown in ATP-depleted cell models . Combine with electron paramagnetic resonance (EPR) to quantify radical scavenging. Concurrent measurement of downstream markers (e.g., SOD2 activity or lipid peroxidation products) strengthens mechanistic claims .

Q. What are best practices for handling and storing MitoTEMPO to ensure stability?

Store lyophilized powder at -20°C in desiccated conditions; reconstituted solutions in DMSO or PBS should be aliquoted and stored at -80°C for ≤1 year. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How should researchers interpret contradictory data on MitoTEMPO’s modulation of SOD2 activity in different cellular models?

In ATP-depleted EGFP cells, MitoTEMPO partially restores SOD2 activity, but not in SOD1-overexpressing cells . This discrepancy may arise from compensatory SOD1 activity or cell-type-specific redox regulation. Researchers should compare basal SOD isoform expression and employ genetic knockdowns to isolate mechanisms .

Q. What experimental strategies distinguish systemic antioxidant effects from TPP-mediated local effects?

In LPS-challenged models, MitoTEMPO reduces systemic inflammation (e.g., IL-6 in liver) via TEMPO’s radical scavenging, while TPP alone exacerbates local lung inflammation . Use tissue-specific knockout models or administer TPP separately to deconvolute effects. Transcriptomic profiling (e.g., NF-κB vs. CHOP pathways) further clarifies component-specific actions .

Q. How can combinatorial therapies with MitoTEMPO be designed to enhance mitochondrial protection without off-target effects?

Pair MitoTEMPO with mtDNA repair agents (e.g., TFAM) or autophagy inducers (e.g., rapamycin) to address oxidative damage holistically. Dose optimization is critical: pre-treat with MitoTEMPO to reduce ROS before administering pro-apoptotic agents (e.g., in cancer models). Monitor ATP levels and necrosis markers (e.g., propidium iodide) to assess synergy .

Q. What methodologies identify tissue-specific responses to MitoTEMPO in complex disease models?

Use multi-omics approaches:

  • Metabolomics : Compare liver (ROS detoxification) vs. brain (neuroprotection) mitochondrial metabolites.
  • Single-cell RNA-seq : Resolve cell-type-specific inflammatory responses in organs like the lung .
  • In vivo imaging : Track mitochondrial membrane potential changes via JC-1 dye in real time .

Q. How do researchers address conflicting data on MitoTEMPO’s impact on ATP levels under oxidative stress?

In ATP-depleted cells, MitoTEMPO does not restore ATP in EGFP cells but shows partial recovery in SOD1-overexpressing models . This suggests ROS-independent ATP regulation mechanisms. Use Seahorse assays to measure mitochondrial respiration and glycolytic flux concurrently. Include ROS scavengers (e.g., NAC) as controls to isolate ATP-specific effects .

Q. What longitudinal study designs are optimal for assessing MitoTEMPO’s long-term efficacy and toxicity?

  • Chronic dosing : Administer 1 mg/kg/day for 4–8 weeks in rodent aging models, monitoring body weight, organ histology, and blood biomarkers (e.g., ALT/AST for liver toxicity) .
  • Off-target effects : Screen for TPP accumulation in non-target tissues (e.g., kidney) via LC-MS/MS .

Properties

InChI

InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAJCDXYZBOVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.